
4-Methylpyridine-2,6-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methylpyridine-2,6-dicarboxylic acid is an organic compound belonging to the pyridine family It is characterized by a pyridine ring substituted with a methyl group at the 4-position and carboxylic acid groups at the 2- and 6-positions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-methylpyridine-2,6-dicarboxylic acid can be achieved through several methods. One common approach involves the Kröhnke method, which includes the heterocyclization of intermediate chalcones derived from aldehydes and sodium pyruvate, followed by oxidation of the methyl group . Another method involves the oxidation of 2,6-dimethylpyridines using potassium permanganate under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes. The use of robust oxidizing agents such as potassium permanganate ensures high yields and purity of the final product. The reaction is carried out in aqueous medium at elevated temperatures to facilitate the oxidation process .
化学反応の分析
Types of Reactions: 4-Methylpyridine-2,6-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form carboxylic acid derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate is commonly used as an oxidizing agent.
Substitution: N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) are used for bromination reactions.
Major Products Formed:
Oxidation: The primary product is this compound.
Substitution: Brominated derivatives of this compound are formed.
科学的研究の応用
4-Methylpyridine-2,6-dicarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of oligopyridine ligands and lanthanide complexes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
作用機序
The mechanism of action of 4-methylpyridine-2,6-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The presence of the pyridine ring and carboxylic acid groups allows it to form complexes with metal ions, which can influence various biochemical processes. For example, it can act as an effective extractant for the recovery of metal ions such as cadmium and lead from soils .
類似化合物との比較
Pyridine-2,6-dicarboxylic acid: Lacks the methyl group at the 4-position.
6-Methylpyridine-2-carboxylic acid: Contains only one carboxylic acid group at the 2-position.
Uniqueness: 4-Methylpyridine-2,6-dicarboxylic acid is unique due to the presence of both a methyl group and two carboxylic acid groups on the pyridine ring. This structural configuration imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
特性
CAS番号 |
37645-36-6 |
|---|---|
分子式 |
C8H7NO4 |
分子量 |
181.15 g/mol |
IUPAC名 |
4-methylpyridine-2,6-dicarboxylic acid |
InChI |
InChI=1S/C8H7NO4/c1-4-2-5(7(10)11)9-6(3-4)8(12)13/h2-3H,1H3,(H,10,11)(H,12,13) |
InChIキー |
JBEZLFAVOCTFPU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=C1)C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


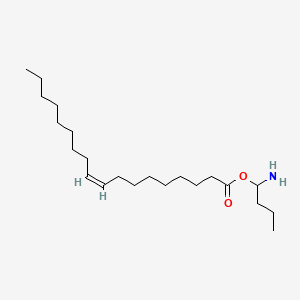

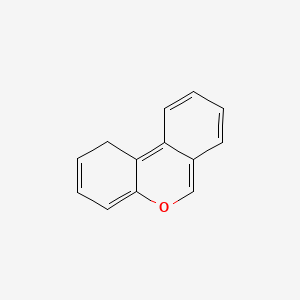
![8-Methyl-5,6-dihydroisoquinolino[3,2-a]isoquinolin-7-ium iodide](/img/structure/B12645259.png)
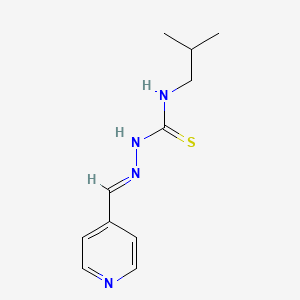
![(2,5-Dioxopyrrolidin-1-yl) 4-[(4-pyrrolidin-1-ylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B12645270.png)

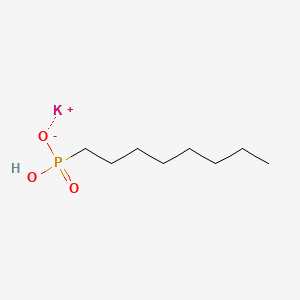


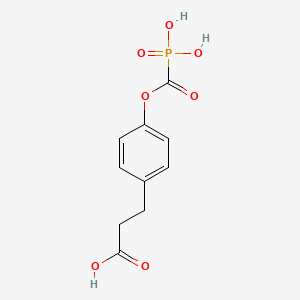
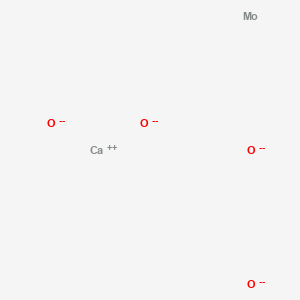
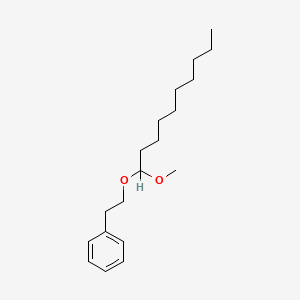
![3-[2-[Bis(2-chloroethyl)amino]ethyl]-5,5-diethylimidazolidine-2,4-dione;hydrochloride](/img/structure/B12645325.png)
